2-{[1,1'-biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline
Description
2-{[1,1’-Biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a biphenyl moiety linked to a tetrahydroisoquinoline structure
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO/c24-22(23-15-14-18-8-4-5-9-21(18)16-23)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMATKPMYODMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline structure can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions.
Coupling of Biphenyl and Tetrahydroisoquinoline: The final step involves the coupling of the biphenyl moiety with the tetrahydroisoquinoline structure through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
2-{[1,1’-Biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the tetrahydroisoquinoline structure can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Tetrahydroisoquinoline: A core structure found in many natural products and synthetic compounds with diverse biological activities.
Uniqueness: 2-{[1,1’-Biphenyl]-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the biphenyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
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